![molecular formula C8H10ClN3S B1466531 4-(3-Chloropyrazin-2-yl)thiomorpholine CAS No. 1247096-43-0](/img/structure/B1466531.png)
4-(3-Chloropyrazin-2-yl)thiomorpholine
Overview
Description
“4-(3-Chloropyrazin-2-yl)thiomorpholine” is a chemical compound with the molecular formula C8H10ClN3S and a molecular weight of 215.7 . It is also known by its IUPAC name, 4-(3-chloro-2-pyrazinyl)morpholine .
Synthesis Analysis
The synthesis of similar pyrazine-based compounds has been discussed in a paper . The synthesis of a compound started with the Suzuki–Miyaura coupling between (2,3-dichlorophenyl) boronic acid and 3-bromo-6-chloropyrazin-2-amine, affording an intermediate in 74% yield. Then, protection of the amine on pyrazine with di-tert-butyl dicarbonate gave the di-protected intermediate in 60% yield .Molecular Structure Analysis
The molecular structure of “4-(3-Chloropyrazin-2-yl)thiomorpholine” can be represented by the InChI code: 1S/C8H10ClN3O/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 .Physical And Chemical Properties Analysis
The physical form of “4-(3-Chloropyrazin-2-yl)thiomorpholine” is liquid . More specific physical and chemical properties are not available from the search results.Scientific Research Applications
Synthesis and Biological Activities
Thiomorpholine derivatives have been extensively studied for their antimicrobial activities. For instance, the synthesis and antimicrobial activity of thiomorpholine derivatives, including the development of new bioactive molecules with less toxicity, indicate their significance in drug discovery and development processes (D. Kardile & N. Kalyane, 2010). Such studies highlight the potential of thiomorpholine derivatives in addressing microbial resistance by optimizing biological effects and ensuring consistent drug availability.
Pyrazine derivatives have also been synthesized for the evaluation of biological activities, indicating a broad interest in their potential applications. The synthesis of pyrazinoylmorpholine and related compounds (F. Uchimaru et al., 1971) suggests efforts to explore the chemical space around pyrazine for therapeutic and material science applications.
Medicinal Chemistry Applications
The preparation of novel bridged bicyclic thiomorpholines (Daniel P. Walker & D. J. Rogier, 2013) as potentially useful building blocks in medicinal chemistry research underscores the utility of thiomorpholine scaffolds in developing new therapeutic agents. These compounds, including analogues that have entered clinical trials, demonstrate the applicability of thiomorpholine derivatives in creating drugs with interesting biological profiles.
Chemical Synthesis and Characterization
Research on the synthesis of thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles (K. Battula et al., 2016) provides insights into the chemical versatility of thiomorpholine derivatives. These compounds were evaluated for their antimicrobial activity, further illustrating the chemical and biological significance of thiomorpholine in synthesizing compounds with potential therapeutic applications.
properties
IUPAC Name |
4-(3-chloropyrazin-2-yl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c9-7-8(11-2-1-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLXRFCAIOOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropyrazin-2-yl)thiomorpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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